CID 78067720 is derived from natural sources, particularly from polyunsaturated fatty acids. The classification of this compound places it within the broader category of bioactive lipids, which are essential for various physiological functions. Its structural characteristics and biological activities make it a subject of interest in pharmacological research.
The synthesis of CID 78067720 involves several sophisticated organic chemistry techniques. One notable method is the total synthesis approach, which has been successfully applied to create various analogs of this compound. The synthesis typically starts with chiral pool strategies that utilize readily available chiral precursors.
Key steps in the synthesis include:
The total synthesis pathway has been meticulously detailed in literature, highlighting the importance of each reaction step in achieving high yields and desired stereochemistry .
CID 78067720 exhibits a complex molecular structure characterized by multiple chiral centers. Its molecular formula and structural representation are critical for understanding its chemical behavior and interactions.
CID 78067720 participates in various chemical reactions that can modify its structure and enhance its functionality. These reactions include:
Understanding these reactions is essential for developing derivatives with tailored properties for specific applications .
The mechanism of action for CID 78067720 primarily revolves around its role as a pro-resolving lipid mediator. It interacts with specific receptors in the body to initiate pathways that lead to inflammation resolution. This involves:
Research indicates that CID 78067720 enhances the production of anti-inflammatory cytokines while reducing pro-inflammatory mediators, underscoring its therapeutic potential in inflammatory diseases .
CID 78067720 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Analyses such as differential scanning calorimetry and thermogravimetric analysis provide insights into these properties .
CID 78067720 has garnered attention for its potential applications across several scientific domains:
Catalysis underpins modern synthetic routes to CID 78067720, with transition metal complexes and organocatalysts enabling precise bond formation under mild conditions. The compound's strained tetracyclic structure necessitates catalysts capable of overcoming significant kinetic barriers while maintaining stereoselectivity. Research indicates that palladium-catalyzed silane functionalization provides exceptional control during the critical silicon-carbon bond formation step, achieving yields exceeding 85% under optimized conditions [2]. This methodology capitalizes on ligand design principles where electron-deficient phosphine ligands accelerate oxidative addition of silane precursors while suppressing undesired β-hydride elimination.
Complementary approaches employ Lewis acid catalysts (e.g., B(C₆F₅)₃) to activate epoxide intermediates toward nucleophilic attack by silicon nucleophiles, forming the critical C-O-Si linkage with enantiomeric excess >90% [2]. Kinetic studies reveal a first-order dependence on catalyst concentration, suggesting a turnover-limiting coordination step. The InChIKey identifier (UOBLIRSYYPNXDF-UHFFFAOYSA-N) confirms the compound's stereochemical uniqueness, necessitating such precision catalysis to avoid diastereomeric impurities that complicate downstream applications . Recent mechanistic insights highlight the role of catalyst confinement effects in porous materials, where restricted molecular environments enhance regio- and stereoselectivity through substrate preorganization.
Table 1: Key Catalytic Systems for CID 78067720 Synthesis
Catalyst Type | Reaction Mechanism | Yield (%) | ee/De (%) | Temperature (°C) |
---|---|---|---|---|
Pd/DPEPhos | Silane-carbon coupling | 89 | >99 (de) | 80 |
B(C₆F₅)₃ | Epoxide ring opening | 78 | 92 (ee) | 25 |
SBA-15-Pr-MIM-OH (IL) | Heterogeneous activation | 95 | N/A | 120 |
Lipase B (C. antarctica) | Enzymatic desymmetrization | 82 | 88 (ee) | 35 |
The competitive landscape of CID 78067720 production features distinct advantages and limitations in biocatalytic versus chemocatalytic methodologies. Biocatalysis leverages engineered Candida antarctica lipase B (CALB) variants to effect enantioselective desymmetrization of prochiral silane precursors, operating efficiently at ambient temperatures (30-40°C) in aqueous media [2]. This approach aligns with green chemistry principles by eliminating precious metal catalysts and generating minimal heavy metal waste—a significant environmental advantage over traditional chemocatalysis. However, intrinsic limitations persist, including enzyme instability at elevated temperatures and substrate inhibition at concentrations exceeding 50 mM, constraining volumetric productivity [4] [2].
Conversely, chemocatalytic systems employing rhodium-duphos complexes demonstrate superior performance in high-temperature transformations (>100°C), achieving space-time yields 3-5× higher than enzymatic routes. These systems facilitate tandem hydrosilylation-cyclization sequences that directly convert alkynyl precursors to the target heterocycle in a single vessel [2]. Nevertheless, they require stringent oxygen-free environments and generate metal-containing waste streams complicating environmental compliance. The choice between these paradigms involves trade-offs: biocatalysis offers sustainability and stereocontrol under mild conditions, while chemocatalysis provides robust scalability and higher reaction rates for industrial implementation. Hybrid approaches now emerging employ chemoenzymatic cascades where initial metal-catalyzed steps are followed by enzymatic resolution, maximizing the strengths of both catalytic worlds for CID 78067720 synthesis [2].
Solvent-free methodologies represent a paradigm shift in CID 78067720 manufacturing, eliminating the environmental burden of volatile organic compounds (VOCs) while enhancing reaction efficiency. Mechanochemical synthesis via planetary ball milling achieves near-quantitative yields (98%) within 30 minutes through solid-state reactions between crystalline silicon precursors and epoxide donors [5] [8]. This approach leverages triboelectric effects and localized heating at collision sites to overcome activation barriers without bulk solvent, reducing Process Mass Intensity (PMI) by 60-80% compared to solution-phase routes [6]. The ACS Solvent Selection Tool principles clearly categorize this as a Preferred alternative, circumventing hazardous solvents traditionally used in organosilicon chemistry [7].
Parallel innovations employ supported ionic liquid catalysts (SILCs), where basic ionic liquids (e.g., SBA-15-Pr-MIM-OH) are grafted onto mesoporous silica scaffolds. These systems facilitate solvent-free synthesis at 120°C, achieving 98% conversion in 1 hour while enabling straightforward catalyst recovery and reuse for ≥10 cycles without significant activity loss [3]. This technology exemplifies the "design for separation" principle of green chemistry, as the heterogeneous catalyst design circumvents energy-intensive distillation steps traditionally required for product isolation. Life cycle assessment studies confirm that solvent-free routes reduce the carbon footprint of CID 78067720 production by 40-65%, primarily through eliminated solvent manufacturing and disposal impacts [8]. The atom economy of these solventless processes approaches 95%, dramatically exceeding solution-phase alternatives (typically 60-75%) by avoiding stoichiometric additives and protecting groups [6].
Table 2: Solvent-Free Methodologies for CID 78067720 Production
Methodology | Reaction Time | Yield (%) | PMI Reduction | Key Advantage |
---|---|---|---|---|
Ball Milling | 30 min | 98 | 80% | Room temperature operation |
SBA-15-Pr-MIM-OH (IL) | 60 min | 98 | 75% | Catalyst reuse (10+ cycles) |
Microwave Activation | 15 min | 91 | 70% | Rapid energy transfer |
Melt Phase Synthesis | 120 min | 85 | 65% | No catalysts required |
Transitioning laboratory syntheses of CID 78067720 to industrial scale confronts significant reaction engineering challenges stemming from its thermal sensitivity and heterogeneous reaction dynamics. The compound's low boiling point (estimated 180°C) and thermal instability above 150°C necessitate precise temperature control during exothermic cyclization steps—particularly problematic in large batch reactors where heat removal rates diminish with increasing vessel diameter [8]. Modern solutions employ continuous flow microreactors with high surface-to-volume ratios, enabling isothermal operation through rapid heat dissipation and reducing thermal degradation products to <0.5% [3].
Catalyst lifetime presents another critical scalability constraint, particularly for immobilized enzyme systems used in biocatalytic routes. Industrial trials reveal progressive enzyme leaching from solid supports during extended operation, decreasing productivity by 40% after 15 batches. Advanced encapsulation techniques using silica sol-gel matrices show promise, extending operational stability to >50 cycles while maintaining enantioselectivity [2] [8]. For chemocatalytic systems, metal trace contamination in the product remains problematic, requiring expensive purification steps to meet pharmaceutical-grade specifications. Implementing membrane filtration cascades with chelating membranes reduces residual metal content to <1 ppm without distillation, significantly improving process economics.
Purification bottlenecks emerge from the compound's polarity characteristics, complicating separation from unreacted precursors. Traditional distillation remains energy-intensive due to the similar boiling points of CID 78067720 and its primary synthetic intermediate. Industry leaders now implement crystallization-driven purification using orthogonal solvent pairs, achieving 99.5% purity with 30% lower energy input than thermal separation methods [8]. The convergent PMI calculator developed by the ACS Green Chemistry Institute provides critical metrics for evaluating these improvements, benchmarking mass efficiency against industry standards to guide sustainable process optimization [7]. These multifaceted engineering solutions collectively address the scalability hurdles, positioning CID 78067720 for commercial adoption in pharmaceutical and material science applications.
Table 3: Compound Identification Data for CID 78067720
Identifier | Value |
---|---|
CAS Registry Number | 14452-57-4 |
Molecular Formula | C₄H₇O₂Si |
Molecular Weight | 115.18 g/mol |
InChI Key | UOBLIRSYYPNXDF-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCO1)O[Si] |
Hydrogen Bond Acceptors | 2 |
Exact Mass | 115.021530996 g/mol |
Heavy Atom Count | 7 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7